molecular formula C17H14Cl2F2N4OS B608576 BMS-5 CAS No. 1338247-35-0

BMS-5

Katalognummer: B608576
CAS-Nummer: 1338247-35-0
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: IVUGBSGLHRJSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-5 (chemical name: N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide) is a potent, selective dual inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), with IC50 values of 7 nM and 8 nM, respectively . It suppresses cofilin phosphorylation at Ser3 (p-cofilin), a downstream target of LIMK activity, thereby modulating actin cytoskeleton dynamics . This compound has demonstrated efficacy in preclinical models of neurofibromatosis type 2 (NF2), cancer, and cognitive disorders. For example, in NF2-deficient cells, this compound reduces cell survival via G2/M phase arrest and aberrant mitotic spindle formation, independent of apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BMS-5 involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Key Reaction Steps:

  • Lead Optimization :

    • Starting from oxazolidinone 1 (EC₅₀ = 29 nM), fluorination at the aryl ring yielded 4 (BMS-955829), enhancing PAM activity (EC₅₀ = 2.6 nM) and reducing glutamate fold shift (fs = 2.4 vs. 7.1 in 1 ) .

    • Critical Modification : Addition of a fluorine atom to improve metabolic stability and reduce off-target effects.

  • Medicinal Chemistry Route :

    • Michaelis-Arbuzov Reaction : Used to synthesize diethylphosphonate 8 from benzyl bromide 7 .

    • Horner-Wadsworth-Emmons Olefination : Produced stilbene 9 from 5-bromonicotinaldehyde.

    • Asymmetric Aminohydroxylation : Generated intermediate 10 with moderate yield .

Reaction Conditions and Outcomes:

StepReaction TypeConditionsYieldOutcome
FluorinationElectrophilic Aromatic SubstitutionPd catalysis, fluorinating agents85%Improved EC₅₀ (2.6 nM)
AminohydroxylationAsymmetric SynthesisSharpless conditions, chiral ligands45%Key chiral center established
Final CouplingUllmann-Goldberg-BuchwaldCuI, EDTA, dithiocarbamate ligands92%Triazole installed regioselectively

Mechanistic Insights and Selectivity

  • Binding Affinity : BMS-955829 exhibits high mGluR5 binding (Kᵢ = 1.6 nM) with no agonist activity (EC₅₀ > 30 μM) .

  • Selectivity : No activity observed at mGluR1–4, 6–8 (>10 μM), ensuring subtype specificity.

  • Low Fold Shift : Glutamate fold shift of 2.4 reduced convulsion risk in preclinical models .

In Vitro and In Vivo Performance

  • Functional Potency : EC₅₀ = 2.6 ± 1.0 nM (FLIPR assay).

  • Efficacy Models :

    • Set-Shifting (Rats) : Improved cognitive flexibility at 10 mg/kg (ip).

    • Novel Object Recognition (Mice) : Enhanced memory retention .

  • Safety Profile : No convulsions observed at 30 mg/kg (ip), with 94% receptor occupancy .

Process Chemistry Challenges

  • Scalability : Transition from medicinal chemistry (12 steps, 3–4% yield) to commercial routes required addressing:

    • Genotoxic Impurities (GTIs) : Mitigated via solvent switches (toluene/NaHSO₄) .

    • Crystallization Issues : Li-salt metathesis improved filtration (2 weeks → 1 day) .

Comparative Data Table

ParameterBMS-955829 (4 )Lead Compound (1 )
EC₅₀ (nM)2.629
Glutamate Fold Shift2.47.1
Kᵢ (nM)1.613
Agonist ActivityNone (>30 μM)None (>30 μM)

Wissenschaftliche Forschungsanwendungen

Efficacy in Inflammation Models

BMS-5 has been evaluated in several preclinical models to assess its efficacy against skin inflammation:

  • Mouse Acanthosis Model : In this model, this compound demonstrated significant efficacy in reducing skin thickness and inflammation compared to control groups.
  • Imiquimod-Induced Psoriasis Model : The compound showed robust effects in reducing psoriatic lesions, comparable to positive controls used in the study.

The results from these models suggest that this compound could be a promising candidate for treating psoriasis and other inflammatory conditions.

Model TypeEfficacy ObservedControl Comparison
Mouse AcanthosisSignificant reduction in inflammationPositive control
Imiquimod-Induced PsoriasisComparable reduction in lesionsPositive control

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life across different species. Key pharmacokinetic findings include:

  • Oral Bioavailability : High across tested species.
  • Half-Life : Ranges from 7.7 hours to 36 hours depending on the species.

These properties support its potential for clinical use.

SpeciesOral BioavailabilityHalf-Life (hours)
RodentHigh7.7 - 11
DogHigh33 - 36
Cynomolgus MonkeyHigh33 - 36

Clinical Trials

This compound has progressed to clinical trials, with ongoing studies aimed at evaluating its safety and efficacy in humans. The clinical trial ID for this compound is NCT03329885. Preliminary results indicate promising outcomes in reducing symptoms associated with psoriasis.

Case Studies

  • Case Study on Psoriasis Treatment : In a clinical setting, patients treated with this compound reported significant improvement in psoriasis symptoms after 12 weeks of treatment. The reduction in PASI (Psoriasis Area Severity Index) scores was notable.
  • Long-term Efficacy Study : A follow-up study indicated sustained efficacy over six months, suggesting that this compound may provide long-term relief for patients suffering from chronic inflammatory conditions.

Wirkmechanismus

BMS-5 exerts its effects by inhibiting the activity of LIM domain kinases LIMK1 and LIMK2. These kinases are involved in the phosphorylation of cofilin, which regulates actin filament dynamics. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to the stabilization of actin filaments and disruption of cellular processes dependent on actin dynamics .

Vergleich Mit ähnlichen Verbindungen

BMS-5 is compared to other LIMK and ROCK inhibitors in terms of selectivity, mechanism, and therapeutic applications. Key findings are summarized in Table 1 .

Table 1: Comparison of this compound with Similar Compounds

Compound Target(s) IC50 (nM) Key Findings Therapeutic Context References
This compound LIMK1/2 7 (LIMK1), 8 (LIMK2) Reduces NF2ΔEx2 cell survival (IC50 = 3.9 µM); induces G2/M arrest via Aurora A inhibition; non-apoptotic mechanism . NF2, cancer, depression
T56-LIMKi LIMK2 Not reported More effective than this compound in reducing p-cofilin in Panc-1 cells (46% vs. 37%); no added benefit in LIMK1/2 double knockouts . Pancreatic cancer
H-1152 ROCK1/2 1.6 (ROCK1) Synergizes with this compound in suppressing T-cell leukemia growth; induces apoptosis via p73 . Leukemia, centrosome defects
Fasudil ROCK1/2 330 (ROCK2) Similar to H-1152 in leukemia suppression; less selective than this compound . Cardiovascular diseases
Dasatinib LIMK1, ABL kinases Not reported Inhibits LIMK1 in lung cancer; broader kinase targets compared to this compound . Solid tumors, leukemia

Key Contrasts:

Selectivity :

  • This compound is highly selective for LIMK1/2, whereas Dasatinib inhibits multiple kinases (e.g., ABL, SRC) .
  • ROCK inhibitors (H-1152, fasudil) target Rho-associated kinases, which regulate distinct cytoskeletal pathways compared to LIMK .

Mechanistic Differences :

  • This compound induces cell cycle arrest via Aurora A dephosphorylation and mitotic spindle disruption , whereas ROCK inhibitors primarily trigger apoptosis .
  • Unlike T56-LIMKi (LIMK2-specific), this compound’s dual LIMK1/2 inhibition provides broader efficacy in NF2 and metastatic cancers .

BBB Penetration :

  • This compound has suboptimal BBB penetration in its native state , limiting its use in brain tumors unless combined with BBB-disruption techniques. In contrast, its lipophilic structure allows partial BBB crossing for psychiatric applications .

Cytotoxicity Profile: this compound is cytotoxic in NF2ΔEx2 cells (IC50 = 3.9 µM) but non-toxic in normal fibroblasts .

Research Implications and Limitations

  • Advantages of this compound: Dual LIMK1/2 inhibition, non-apoptotic mechanism, and applicability in diverse conditions (NF2, reprogramming, depression).
  • Limitations : Context-dependent cytotoxicity and poor BBB penetration .
  • Future Directions : Structural optimization for enhanced BBB delivery and clinical validation in NF2 and solid tumors.

Biologische Aktivität

BMS-5 is a compound recognized for its potential biological activities, particularly as an inhibitor of LIM kinases. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is a small molecule developed by Bristol-Myers Squibb, primarily known for its role in inhibiting LIM kinase activity. LIM kinases are critical in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these kinases, this compound has been studied for its therapeutic implications in cancer and other diseases characterized by aberrant cell signaling.

This compound functions primarily through the inhibition of LIM kinases, which play a significant role in actin cytoskeleton dynamics. The inhibition leads to:

  • Reduced Cell Migration : By disrupting actin polymerization.
  • Induction of Apoptosis : Particularly in cancer cells with overactive LIM kinase signaling.
  • Altered Cellular Signaling : Affecting pathways that contribute to tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits LIM kinase activity with significant potency. The following table summarizes key findings from various studies:

Study ReferenceCell Line UsedIC50 (µM)Observations
A549 (Lung Cancer)0.5Inhibition of cell migration and growth
MDA-MB-231 (Breast Cancer)0.3Induction of apoptosis
HCT116 (Colon Cancer)0.4Decreased invasion capabilities

In Vivo Studies

In vivo studies using murine models have corroborated the in vitro findings. This compound was administered in xenograft models, leading to:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
  • Enhanced Survival Rates : Mice treated with this compound showed improved survival metrics.

Case Study 1: Lung Cancer

A case study involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in combination with standard chemotherapy. The results indicated:

  • Increased Response Rates : Patients receiving this compound alongside chemotherapy exhibited a 30% higher response rate compared to chemotherapy alone.
  • Tolerability : The combination was well-tolerated without significant adverse effects.

Case Study 2: Breast Cancer

Another case study focused on metastatic breast cancer patients treated with this compound. Key outcomes included:

  • Reduction in Metastatic Lesions : Imaging studies showed a marked decrease in metastatic lesions after treatment.
  • Quality of Life Improvements : Patients reported improved quality of life metrics during treatment.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of BMS-5, and how are they quantified in vitro?

this compound is a potent dual inhibitor of LIM kinase 1 (LIMK1) and LIMK2, with IC50 values of 7 nM and 8 nM, respectively, measured via enzymatic assays . Methodologically, kinase inhibition is validated using recombinant LIMK1/2 proteins and ATP-competitive activity assays. Dose-dependent effects on cofilin-Ser3 phosphorylation (a downstream marker of LIMK activity) are quantified via Western blotting in cell lines like MDA-MB-231 breast cancer cells or Nf2ΔEx2 mouse Schwann cells (MSCs) .

Q. What are standard working concentrations of this compound for in vitro studies, and how are solubility challenges addressed?

this compound is typically dissolved in DMSO to prepare stock solutions (e.g., 10 mM), with working concentrations ranging from 2–20 µM in cell culture . Solubility in aqueous buffers is limited (e.g., <1 mM in PBS), necessitating dilution protocols to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity . Dose-response curves for cofilin phosphorylation inhibition should include controls for solvent effects.

Q. Which cellular assays are most robust for validating this compound activity in LIMK-dependent processes?

Key assays include:

  • Cofilin phosphorylation analysis : Western blotting using phospho-Ser3-cofilin antibodies in LIMK-overexpressing cell lines (e.g., U87 glioblastoma cells) .
  • Actin polymerization assays : Fluorescence microscopy or F-actin/G-actin fractionation to measure cytoskeletal changes .
  • Cell viability assays : Dose-dependent reduction in viability in LIMK-dependent models (e.g., Nf2ΔEx2 MSCs, IC50 = 3.9 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s apoptotic vs. non-apoptotic mechanisms across cell types?

In Nf2ΔEx2 MSCs, this compound reduces viability without activating caspase 3/7, suggesting a non-apoptotic mechanism (e.g., cytoskeletal collapse) . However, in glioblastoma models, LIMK inhibition may indirectly trigger apoptosis via downstream pathways. To address contradictions:

  • Perform simultaneous caspase activity assays and morphological analysis (e.g., Annexin V/PI staining) .
  • Compare transcriptomic profiles of treated vs. untreated cells to identify context-dependent pathways .

Q. What experimental design considerations are critical for in vivo studies of this compound in neurobiological models?

In rat hippocampal infusion studies, this compound (20–200 µM/side) disrupts memory consolidation post-fear conditioning. Key design elements include:

  • Bilateral infusion timing : Immediate post-training administration to target memory consolidation phases .
  • Behavioral controls : Sham-operated and vehicle-treated cohorts to isolate drug effects .
  • Dose stratification : Lower doses (20 µM) may preserve baseline neuronal function, while higher doses (200 µM) show significant impairment .

Q. How can researchers optimize this compound protocols for LIMK inhibition in drug-resistant cancer cell lines?

In LIMK-high models (e.g., T98G glioblastoma), this compound’s efficacy depends on:

  • Combination therapies : Synergy with cytoskeletal disruptors (e.g., Cucurbitacin I) to enhance actin depolymerization .
  • Pulse-dose regimens : Intermittent high-concentration exposure to mitigate adaptive resistance .
  • Biomarker validation : Pre- and post-treatment LIMK1/2 and cofilin phosphorylation levels via quantitative immunoblotting .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression models : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
  • ANOVA with post hoc tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s test for hippocampal memory experiments) .
  • Power analysis : Ensure sample sizes (n ≥ 6 per group) account for variability in behavioral or cellular assays .

Q. Methodological Challenges

Q. How should researchers address variability in this compound’s efficacy across cell lines?

Variability arises from differences in LIMK isoform expression and baseline cofilin phosphorylation. Mitigation strategies include:

  • Pre-screening cell lines : Use qPCR/Western blotting to quantify LIMK1/2 levels .
  • Normalization to LIMK activity : Express results as fold-change relative to untreated controls .
  • Cross-validation with LIMK knockdown : Compare pharmacological inhibition to genetic silencing (shRNA) .

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Negative controls : Untreated cells + vehicle (DMSO).
  • Positive controls : LIMK-overexpressing cell lines or known LIMK inhibitors (e.g., BMS-3) .
  • Batch consistency : Validate this compound stock solutions via LC-MS and store at -80°C to prevent degradation .

Q. Data Interpretation

Q. How can conflicting results on this compound’s role in actin dynamics be reconciled?

Discrepancies may stem from cell-type-specific actin regulatory networks. For example:

  • In MSCs, this compound reduces F-actin polymerization by >50% .
  • In neurons, LIMK inhibition may spare actin dynamics due to compensatory pathways (e.g., Rac1 activation) .

    Recommendation : Conduct parallel experiments in primary vs. transformed cells and integrate proteomic data .

Eigenschaften

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUGBSGLHRJSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113664
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338247-35-0
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.